- Halogen Bonding of (Iodoethynyl)benzene Derivatives in SolutionOrganic Letters, 2014, 16(18), 4722-4725,
Cas no 91142-24-4 (1-ethynyl-4-(propan-2-yloxy)benzene)

91142-24-4 structure
Nome del prodotto:1-ethynyl-4-(propan-2-yloxy)benzene
Numero CAS:91142-24-4
MF:C11H12O
MW:160.212383270264
MDL:MFCD08703565
CID:799286
PubChem ID:44817930
1-ethynyl-4-(propan-2-yloxy)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1-ethynyl-4-(1-methylethoxy)-
- 1-ETHYNYL-4-ISOPROPOXY-BENZENE
- 1-ethynyl-4-propan-2-yloxybenzene
- 4-isopropoxy-1-ethynylbenzene
- 4-isopropoxyphenylacetylene
- 4-isopropyloxyphenylethyne
- p-isopropoxyphenyl acetylene
- p-Isopropyloxy-phenylacetylen
- 1-Ethynyl-4-(1-methylethoxy)benzene (ACI)
- Ether, p-ethynylphenyl isopropyl (7CI)
- 1-Ethynyl-4-(propan-2-yloxy)benzene
- 1-Ethynyl-4-isopropoxybenzene
- 1-Ethynyl-4-[(propan-2-yl)oxy]benzene
- G74572
- AKOS010651485
- DTXSID60660720
- 91142-24-4
- DS-021773
- CS-0130575
- 1-Ethynyl-4-(1-methylethoxy)-Benzene
- Z1080385566
- EN300-233421
- SCHEMBL11998353
- 1-ethynyl-4-(propan-2-yloxy)benzene
-
- MDL: MFCD08703565
- Inchi: 1S/C11H12O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h1,5-9H,2-3H3
- Chiave InChI: HJEHMBCPVHLCOG-UHFFFAOYSA-N
- Sorrisi: C#CC1C=CC(OC(C)C)=CC=1
Proprietà calcolate
- Massa esatta: 160.08900
- Massa monoisotopica: 160.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 167
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 9.2A^2
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 227.6±23.0 °C at 760 mmHg
- Punto di infiammabilità: 84.4±18.3 °C
- PSA: 9.23000
- LogP: 2.45510
- Pressione di vapore: 0.1±0.4 mmHg at 25°C
1-ethynyl-4-(propan-2-yloxy)benzene Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-ethynyl-4-(propan-2-yloxy)benzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-233421-1.0g |
1-ethynyl-4-(propan-2-yloxy)benzene |
91142-24-4 | 95% | 1.0g |
$943.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201215-100mg |
1-Ethynyl-4-isopropoxybenzene |
91142-24-4 | 97% | 100mg |
¥1775.00 | 2024-04-25 | |
Enamine | EN300-233421-5.0g |
1-ethynyl-4-(propan-2-yloxy)benzene |
91142-24-4 | 95% | 5.0g |
$2732.0 | 2024-06-19 | |
Enamine | EN300-233421-0.1g |
1-ethynyl-4-(propan-2-yloxy)benzene |
91142-24-4 | 95% | 0.1g |
$326.0 | 2024-06-19 | |
A2B Chem LLC | AD14285-50mg |
1-Ethynyl-4-isopropoxy-benzene |
91142-24-4 | 95% | 50mg |
$265.00 | 2024-04-19 | |
Enamine | EN300-233421-10g |
1-ethynyl-4-(propan-2-yloxy)benzene |
91142-24-4 | 95% | 10g |
$4052.0 | 2023-09-15 | |
Aaron | AR006RCP-500mg |
1-ETHYNYL-4-ISOPROPOXY-BENZENE |
91142-24-4 | 97% | 500mg |
$634.00 | 2025-01-23 | |
A2B Chem LLC | AD14285-2.5g |
1-Ethynyl-4-isopropoxy-benzene |
91142-24-4 | 95% | 2.5g |
$1981.00 | 2024-04-19 | |
A2B Chem LLC | AD14285-500mg |
1-Ethynyl-4-isopropoxy-benzene |
91142-24-4 | 97% | 500mg |
$794.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201215-250mg |
1-Ethynyl-4-isopropoxybenzene |
91142-24-4 | 97% | 250mg |
¥2960.00 | 2024-04-25 |
1-ethynyl-4-(propan-2-yloxy)benzene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 12 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
Riferimento
- Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple SclerosisJournal of Medicinal Chemistry, 2022, 65(4), 3539-3562,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Triethylamine ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Riferimento
- Synthesis and Antiplasmodial Activity of New Indolone N-Oxide DerivativesJournal of Medicinal Chemistry, 2010, 53(2), 699-714,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; overnight, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Polymerization of ortho-Substituted Phenylacetylenes with Well-Defined Ruthenium-Alkylidene Catalysts and Related Metathesis InitiatorsMacromolecular Chemistry and Physics, 2009, 210(22), 1891-1902,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane
Riferimento
- 2-Aryl-3H-indol-3-ones: Synthesis, electrochemical behavior and antiplasmodial activitiesEuropean Journal of Medicinal Chemistry, 2014, 78, 269-274,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; 2 h, -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; 2 h, -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
Riferimento
- Investigating direct access to 2-oxaspiro[4.5]decanones via 6π-electrocyclizationEuropean Journal of Organic Chemistry, 2007, (28), 4699-4705,
1-ethynyl-4-(propan-2-yloxy)benzene Raw materials
- 1-Iodo-4-(propan-2-yloxy)benzene
- Benzene, 1-(1-methylethoxy)-4-[2-(trimethylsilyl)ethynyl]-
- ethynyltrimethylsilane
1-ethynyl-4-(propan-2-yloxy)benzene Preparation Products
1-ethynyl-4-(propan-2-yloxy)benzene Letteratura correlata
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
91142-24-4 (1-ethynyl-4-(propan-2-yloxy)benzene) Prodotti correlati
- 79887-14-2(4-Ethoxyphenylacetylene)
- 39604-97-2(1-Ethynyl-4-propoxybenzene)
- 2648936-92-7((2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid)
- 1007344-24-2(methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate)
- 896850-53-6(2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate)
- 2138511-83-6({1-(2-fluoropyridin-4-yl)methylpiperidin-4-yl}methanol)
- 1806644-14-3(Ethyl 5-cyano-2-(2-cyanoethyl)benzoate)
- 898638-82-9(4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide)
- 2034545-82-7(3-(2,6-difluorobenzenesulfonamido)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide)
- 2034473-62-4(N-(2-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine:hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91142-24-4)1-ethynyl-4-(propan-2-yloxy)benzene

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):244.0/407.0/824.0